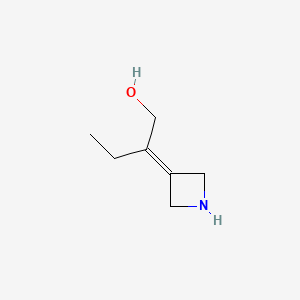
2-(Azetidin-3-ylidene)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-3-ylidene)butan-1-ol is a compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle, attached to a butanol chain. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other heterocycles.
Preparation Methods
The synthesis of 2-(Azetidin-3-ylidene)butan-1-ol typically involves the formation of the azetidine ring followed by its functionalization. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-(Azetidin-3-ylidene)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium metaperiodate to yield corresponding dialdehydes.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, often leading to ring-opening or expansion.
Common reagents include sodium metaperiodate for oxidation and Pd/C for reduction. Major products from these reactions include dialdehydes and azetidin-3-ol derivatives .
Scientific Research Applications
2-(Azetidin-3-ylidene)butan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-ylidene)butan-1-ol involves its ring strain, which makes the azetidine ring highly reactive. This reactivity allows the compound to participate in various chemical transformations, including nucleophilic substitutions and ring-opening reactions . The molecular targets and pathways involved depend on the specific derivatives and their applications, particularly in medicinal chemistry where they may interact with biological macromolecules .
Comparison with Similar Compounds
2-(Azetidin-3-ylidene)butan-1-ol can be compared with other azetidine derivatives and similar four-membered heterocycles:
Azetidine-3-ol: Similar in structure but lacks the butanol chain, making it less versatile in certain synthetic applications.
Oxetane derivatives: These compounds contain an oxygen atom in the ring instead of nitrogen, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the azetidine ring with a butanol chain, providing a balance of reactivity and stability that is advantageous for various applications .
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
2-(azetidin-3-ylidene)butan-1-ol |
InChI |
InChI=1S/C7H13NO/c1-2-6(5-9)7-3-8-4-7/h8-9H,2-5H2,1H3 |
InChI Key |
QMZHBTJMAHTIKI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C1CNC1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















